4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol

Drug Design Analytical Chemistry Polymer Science

4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol (CAS 836-79-3) is a fluorinated aromatic alcohol characterized by a phenolic ring and a hexafluoroisopropanol (–C(CF₃)₂OH) substituent. It possesses a predicted pKa of 8.87±0.13, a LogP of 2.70, and a melting point of 122.5–123.5 °C, reflecting its solid-state stability and moderate hydrophobicity.

Molecular Formula C9H6F6O2
Molecular Weight 260.13 g/mol
CAS No. 836-79-3
Cat. No. B1330457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol
CAS836-79-3
Molecular FormulaC9H6F6O2
Molecular Weight260.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)O)O
InChIInChI=1S/C9H6F6O2/c10-8(11,12)7(17,9(13,14)15)5-1-3-6(16)4-2-5/h1-4,16-17H
InChIKeyXBQISEWBYMWLET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol (CAS 836-79-3): A Specialized Fluorinated Aromatic Building Block for Advanced Material and Chemical Sensing Applications


4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol (CAS 836-79-3) is a fluorinated aromatic alcohol characterized by a phenolic ring and a hexafluoroisopropanol (–C(CF₃)₂OH) substituent. It possesses a predicted pKa of 8.87±0.13, a LogP of 2.70, and a melting point of 122.5–123.5 °C, reflecting its solid-state stability and moderate hydrophobicity . Unlike the more common bis-phenol analog (Bisphenol AF, BPAF), this compound is a mono-functional building block, offering distinct advantages in applications requiring precise, stoichiometric functionalization without cross-linking [1].

Why 4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol Cannot Be Directly Substituted with Bisphenol AF or Other Fluorinated Phenols in Critical Applications


While fluorinated phenols share the highly electronegative –C(CF₃)₂OH group, the presence of a single reactive phenolic site versus two (as in Bisphenol AF) fundamentally alters the polymer architecture, cross-linking density, and resulting material properties [1]. Furthermore, the significant differences in physicochemical properties—specifically, a lower LogP (2.70 vs. 4.47) and a distinct pKa (8.87 vs. 9.13/9.74) compared to Bisphenol AF [2][3]—dictate profoundly different solubility profiles, reactivity, and interaction strengths in chemical sensing and pharmaceutical intermediate contexts. Direct substitution without re-optimizing reaction conditions or reformulating the matrix will lead to failures in achieving the desired performance, particularly in applications reliant on precise stoichiometry and polarity.

Quantitative Differentiation of 4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol Against Key Analogs


Enhanced Hydrophilicity vs. Bisphenol AF for Improved Processability and Partitioning

The target compound exhibits a significantly lower octanol-water partition coefficient (LogP) compared to Bisphenol AF (BPAF), indicating greater hydrophilicity. This property is critical for improving aqueous solubility or compatibility in polar environments [1][2].

Drug Design Analytical Chemistry Polymer Science

Increased Phenolic Acidity vs. Bisphenol AF for More Reactive Derivatization

The target compound demonstrates a lower predicted pKa than Bisphenol AF, signifying a stronger acidic character for the phenolic proton. This enhanced acidity can be advantageous for reactions requiring deprotonation or serving as a hydrogen-bond donor [1].

Organic Synthesis Polymer Chemistry Catalysis

Monofunctional vs. Bifunctional Nature: Enabling Linear vs. Crosslinked Architectures

This compound possesses a single phenolic hydroxyl group, enabling precise mono-functionalization. In contrast, Bisphenol AF (BPAF) is a diol, leading to cross-linked networks when polymerized with difunctional monomers. This fundamental difference in functionality dictates the resulting polymer architecture [1].

Polymer Synthesis Materials Science Photoresists

Predicted Stronger Hydrogen-Bond Donor Capacity than Non-Fluorinated Phenol Analogs

While direct experimental H-bond acidity (α) data for the target compound is lacking, studies on the parent hexafluoroisopropanol (HFIP) group demonstrate that its H-bond donation ability is exceptionally strong and is a function of steric hindrance and the number of fluorine atoms [1]. The target compound inherits this potent H-bond donating –C(CF₃)₂OH group, distinguishing it from non-fluorinated phenols.

Chemical Sensing Catalysis Molecular Recognition

Optimized Use Cases for 4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol Based on Differentiated Properties


Synthesis of High-Performance Linear Polymers and Photoresist Monomers

The compound's monofunctional nature (f=1) makes it uniquely suited as a chain-end modifier or a precursor to linear polymers, preventing unwanted cross-linking. This is a key advantage over Bisphenol AF for manufacturing specialized photoresist monomers used in semiconductor fabrication, where precise, non-networked polymer structures are required for advanced lithography [1].

Design of Hydrogen-Bond Acidic Chemical Sensors for Nerve Agent Detection

The strong hydrogen-bond donating capability of its hexafluoroisopropanol (HFIP) group [1] positions this compound as a superior functional motif for sensor coatings. It is predicted to strongly interact with hydrogen-bond accepting analytes like dimethyl methylphosphonate (DMMP), a simulant for the nerve agent sarin. This is a class-level advantage shared by HFIP-containing materials but not by non-fluorinated phenols.

Development of More Readily Processable Fluorinated Intermediates

With a LogP of 2.70, this compound is significantly less lipophilic than Bisphenol AF (LogP 4.47) [1][2]. This property makes it a more versatile intermediate in multi-step syntheses where intermediate polarity can simplify purification (e.g., aqueous workups or normal-phase chromatography) and improve reaction yields in polar solvents.

Reactive Building Block for Esterification and Etherification Under Mild Conditions

Its moderately enhanced acidity (pKa 8.87) compared to Bisphenol AF (pKa1 9.13) [1][2] can translate to faster and more efficient derivatization under mild basic conditions. This is a subtle but valuable advantage in process chemistry, potentially allowing for lower catalyst loadings or shorter reaction times during the synthesis of pharmaceuticals or advanced materials.

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